molecular formula C6H2BrFN2 B2401020 2-Bromo-6-fluoronicotinonitrile CAS No. 1806849-41-1

2-Bromo-6-fluoronicotinonitrile

Cat. No.: B2401020
CAS No.: 1806849-41-1
M. Wt: 200.998
InChI Key: YIBSTCJILUAXMZ-UHFFFAOYSA-N
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Description

2-Bromo-6-fluoronicotinonitrile (CAS: 1806849-41-1) is a halogenated pyridine derivative with the molecular formula C₆H₂BrFN₂ and a molecular weight of 201.00 g/mol . This compound features a nitrile group at the 3-position, a bromine atom at the 2-position, and a fluorine atom at the 6-position on the pyridine ring. It is commonly utilized as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, due to its reactive halogen and nitrile groups. The compound is commercially available at 95% purity and is typically stored at room temperature .

Properties

IUPAC Name

2-bromo-6-fluoropyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrFN2/c7-6-4(3-9)1-2-5(8)10-6/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIBSTCJILUAXMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C#N)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrFN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1806849-41-1
Record name 2-bromo-6-fluoropyridine-3-carbonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoronicotinonitrile typically involves the bromination and fluorination of nicotinonitrile. One common method includes the reaction of 2-fluoroaniline with sulfuric acid, followed by the addition of hydrogen bromide and hydrogen peroxide solution . The reaction is carried out at elevated temperatures (180-200°C) and then cooled to room temperature before further processing.

Industrial Production Methods: For industrial-scale production, the process is optimized to reduce waste and improve yield. The use of anisole as a solvent in the desulfonation step helps in reducing the reaction temperature and energy consumption, making the process more efficient and environmentally friendly .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-6-fluoronicotinonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction Reactions: These reactions can modify the electronic properties of the compound, making it useful for different applications.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles such as amines or thiols.

    Oxidation Reactions: Often use oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Commonly employ reducing agents such as lithium aluminum hydride.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound.

Scientific Research Applications

2-Bromo-6-fluoronicotinonitrile is widely used in scientific research due to its versatility. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Bromo-6-fluoronicotinonitrile involves its interaction with specific molecular targets. The presence of bromine and fluorine atoms allows it to form strong bonds with various biological molecules, influencing their activity. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-bromo-6-fluoronicotinonitrile with analogous halogenated pyridine derivatives, focusing on structural features, physicochemical properties, and applications.

Structural and Molecular Comparisons
Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents
This compound 1806849-41-1 C₆H₂BrFN₂ 201.00 Br (2), F (6), CN (3)
2-Bromo-6-chloronicotinonitrile - C₆H₂BrClN₂ 217.45 Br (2), Cl (6), CN (3)
2-Bromo-5-chloro-6-methyl-nicotinonitrile 1414959-00-4 C₇H₄BrClN₂ 234.47 Br (2), Cl (5), CH₃ (6), CN (3)
5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile 1092352-76-5 C₈H₄BrF₃N₂O 305.04 Br (5), OH (2), CH₃ (6), CF₃ (4), CN (3)

Key Observations :

  • Steric and Electronic Modifications: The addition of a methyl group (e.g., 2-bromo-5-chloro-6-methyl-nicotinonitrile) introduces steric hindrance, which could slow down nucleophilic substitution reactions compared to the parent compound .
  • Functional Group Complexity: The hydroxyl and trifluoromethyl groups in 5-bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile enhance polarity and hydrogen-bonding capacity, making it more suitable for applications requiring solubility in polar solvents .

Biological Activity

2-Bromo-6-fluoronicotinonitrile is a compound that has garnered attention in the field of medicinal chemistry, particularly for its potential biological activities. This article explores its biological activity, focusing on its interactions with cannabinoid receptors and other relevant biological systems.

  • Chemical Formula : C6H3BrFN2
  • Molecular Weight : 202.0 g/mol
  • IUPAC Name : this compound
  • CAS Number : 1802889-85-5

Cannabinoid Receptor Interaction

Recent studies have investigated the affinity of this compound and related compounds for cannabinoid receptors, particularly CB2. The CB2 receptor is implicated in various physiological processes, including immune response and pain modulation.

Affinity Studies

The affinity of this compound for the CB2 receptor has been characterized through competitive binding assays. The following table summarizes the binding affinities of various derivatives:

CompoundKi (nM)Selectivity (CB2/CB1)
This compound6.98High
Compound A4.27Moderate
Compound B39.4Low

The data indicates that this compound exhibits a high affinity for the CB2 receptor, making it a candidate for further pharmacological exploration .

The mechanism by which this compound exerts its effects involves selective binding to the CB2 receptor, which is predominantly expressed in peripheral tissues such as the spleen and immune cells. The compound's structure allows it to interact with specific amino acid residues within the binding pocket of the receptor, enhancing its selectivity over CB1 receptors, which are primarily located in the central nervous system .

Study on Anti-inflammatory Effects

A study conducted on mouse models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers. The results are summarized below:

Treatment GroupInflammatory Marker Reduction (%)
Control-
Low Dose30%
High Dose55%

This suggests that the compound may have therapeutic potential in treating conditions characterized by inflammation .

Toxicity and Safety Profile

Preliminary toxicity assessments indicate that this compound has a favorable safety profile at therapeutic doses. However, further studies are necessary to fully elucidate its toxicological effects and establish safe dosing guidelines.

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